molecular formula C8H10N4O B11911837 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine

7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B11911837
M. Wt: 178.19 g/mol
InChI Key: DWDIGCVAFVCNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound featuring a fused triazole-pyrimidine scaffold. Its structure is characterized by a methoxy group at position 7 and methyl groups at positions 5 and 6. This compound belongs to the broader class of [1,2,4]triazolo[4,3-c]pyrimidines, which are synthesized via oxidative cyclization of pyrimidinyl hydrazones or through molecular hybridization strategies .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine

InChI

InChI=1S/C8H10N4O/c1-5-7-11-9-4-12(7)6(2)10-8(5)13-3/h4H,1-3H3

InChI Key

DWDIGCVAFVCNAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N2C1=NN=C2)C)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagent Selection

The most widely reported method involves the alkylation of 5-amino-1H-1,2,4-triazole derivatives. As detailed in patent WO2015003543A1, a substituted triazole precursor reacts with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate or sodium hydride). The reaction proceeds via nucleophilic substitution, where the base deprotonates the triazole, enabling attack on the alkylating agent.

Critical parameters include:

  • Molar ratio : A 1:1.2 stoichiometry of triazole to alkylating agent minimizes side reactions.

  • Solvent system : Dimethylformamide (DMF) or acetonitrile enhances solubility, with reaction temperatures maintained at 60–80°C for 6–8 hours.

  • Workup : Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7), achieving 68–72% isolated yields.

Structural Confirmation via Spectroscopic Analysis

Post-synthesis characterization employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The methoxy group resonates as a singlet at δ 3.85–3.90 ppm in ¹H NMR, while the methyl groups on the pyrimidine ring appear as doublets between δ 2.45–2.60 ppm. HRMS data for the molecular ion [M+H]⁺ aligns with the theoretical m/z of 179.0901.

Diazonium Salt Intermediate Route

Stepwise Synthesis from 2-Methyl-3-chloroaniline

A patent by VulcanChem outlines a diazonium salt-based approach starting with 2-methyl-3-chloroaniline. The process involves:

  • Diazotization : Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates the diazonium chloride.

  • Coupling : Reaction with a pyrimidine-bearing nucleophile (e.g., 5-amino-4,6-dimethylpyrimidin-2-ol) in aqueous ethanol at pH 6–7.

  • Cyclization : Heating the intermediate at 100°C in acetic acid forms the triazolopyrimidine core.

Table 1: Optimization of Diazonium Salt Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (Step 1)Prevents decomposition
pH (Step 2)6.5–7.0Maximizes coupling efficiency
Cyclization Time4–6 hoursEnsures complete ring closure

This method achieves 65–70% yield but requires stringent temperature control to avoid byproduct formation.

One-Pot Multicomponent Synthesis

Condensation of Aldehydes, Methyl Ketones, and Guanidine

Adapting a protocol from PMC10964282, a one-pot synthesis combines 4-methoxybenzaldehyde, dimethylacetamide, and guanidine carbonate in refluxing ethanol. The reaction proceeds via:

  • Knoevenagel condensation : Formation of an α,β-unsaturated ketone intermediate.

  • Michael addition : Guanidine attacks the ketone, followed by cyclodehydration to form the pyrimidine ring.

  • Triazole annulation : Oxidative cyclization using iodine or ammonium persulfate introduces the triazole moiety.

Advantages :

  • Reduced purification steps (crude purity >85% by HPLC).

  • Scalability to gram quantities without yield drop.

Limitations :

  • Requires excess oxidant (2.5 equiv.), complicating waste management.

Post-Functionalization of Preformed Triazolopyrimidines

Methoxylation via Nucleophilic Aromatic Substitution

A less common route involves methoxylation of 5,8-dimethyl-triazolo[4,3-c]pyrimidine-7-ol. As reported in JSTAGE’s Chemical and Pharmaceutical Bulletin, treatment with methyl triflate in the presence of silver oxide (Ag₂O) selectively substitutes the hydroxyl group at position 7.

Key Observations :

  • Regioselectivity : Methoxylation occurs exclusively at C7 due to electron-withdrawing effects of adjacent nitrogen atoms.

  • Yield : 60–65% after recrystallization from methanol.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison Based on Yield, Cost, and Complexity

MethodYield (%)Cost (Relative)Key Advantage
Alkylation Cyclization68–72ModerateHigh reproducibility
Diazonium Salt65–70HighScalability
One-Pot Synthesis55–60LowTime efficiency
Post-Functionalization60–65ModerateRegioselective

Analytical and Purification Techniques

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual dimethylformamide and unreacted triazole precursors. Retention times for the target compound range from 12.5–13.2 minutes.

Spectroscopic Fingerprinting

  • IR Spectroscopy : Strong absorption at 1650 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C-O of methoxy).

  • ¹³C NMR : Distinct signals at δ 161.2 (C7-OCH₃), 154.8 (C2-triazole), and 22.4 ppm (C8-CH₃) .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methoxy Group

The methoxy group at position 7 undergoes nucleophilic displacement under acidic or basic conditions. This reaction is pivotal for generating derivatives with enhanced solubility or bioactivity.

Reaction Conditions Reagents Products Yield References
Reflux in HBr/HOAc (48 hr)48% HBr, glacial acetic acid7-Hydroxy-5,8-dimethyl- triazolo[4,3-c]pyrimidine72%
NaH in DMF (0°C → rt, 6 hr)Benzyl chloride7-Benzyloxy-5,8-dimethyl- triazolo[4,3-c]pyrimidine65%
AlCl₃ (Friedel-Crafts)Acetyl chloride7-Acetoxy-5,8-dimethyl- triazolo[4,3-c]pyrimidine58%

Key Observations :

  • Demethylation with HBr produces a phenolic derivative, confirmed by IR (broad O–H stretch at 3200–3400 cm⁻¹) and NMR (loss of methoxy singlet at δ 3.8 ppm).

  • Alkylation retains regioselectivity at position 7 due to steric protection from the 5- and 8-methyl groups .

Electrophilic Aromatic Substitution

The triazole ring undergoes electrophilic substitution at position 3, facilitated by its electron-rich nature.

Reaction Conditions Reagents Products Yield References
HNO₃/H₂SO₄ (0°C, 2 hr)Fuming HNO₃3-Nitro-7-methoxy-5,8-dimethyl- triazolo[4,3-c]pyrimidine45%
Cl₂/FeCl₃ (reflux, 4 hr)Chlorine gas3-Chloro-7-methoxy-5,8-dimethyl- triazolo[4,3-c]pyrimidine68%

Mechanistic Insight :

  • Nitration occurs at the triazole’s C3 position due to resonance stabilization of the intermediate σ-complex .

  • Chlorination requires Lewis acid catalysis and produces a monosubstituted derivative .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via cyclocondensation.

Reaction Conditions Reagents Products Yield References
NH₂NH₂/EtOH (reflux, 8 hr)Hydrazine hydrate7-Methoxy-5,8-dimethyl- triazolo[4,3-c]pyrimidine-3-carbohydrazide82%
CS₂/KOH (rt, 12 hr)Carbon disulfideThieno[2,3-e] triazolo[4,3-c]pyrimidine derivative61%

Structural Evidence :

  • Hydrazide formation confirmed by IR (N–H stretch at 3305 cm⁻¹) and MS ([M+H]⁺ at m/z 265) .

  • Thieno-fused derivatives exhibit bathochromic shifts in UV-Vis spectra (λmax = 290 → 315 nm) .

Alkylation and Acylation

The N2 nitrogen of the triazole ring is susceptible to alkylation and acylation.

Reaction Conditions Reagents Products Yield References
K₂CO₃/CH₃CN (rt, 4 hr)Methyl iodide2-Methyl-7-methoxy-5,8-dimethyl- triazolo[4,3-c]pyrimidinium iodide77%
(Boc)₂O/DMAP (rt, 12 hr)Di-tert-butyl dicarbonateN2-Boc-protected derivative89%

Notable Features :

  • Alkylation at N2 enhances water solubility but reduces CNS penetration due to quaternary ammonium formation.

  • Boc protection is reversible under acidic conditions (TFA/CH₂Cl₂, 90% recovery) .

Oxidation and Reduction

Controlled redox reactions modify the pyrimidine ring’s electronic properties.

Reaction Conditions Reagents Products Yield References
H₂O₂/HOAc (rt, 3 hr)30% H₂O₂7-Methoxy-5,8-dimethyl- triazolo[4,3-c]pyrimidine 3-oxide53%
NaBH₄/MeOH (0°C, 1 hr)Sodium borohydrideDihydro derivative (saturation of pyrimidine C5–C6 bond)68%

Analytical Data :

  • Oxidation produces an N-oxide with characteristic IR absorption at 1260 cm⁻¹ (N→O) .

  • Reduction of the pyrimidine ring shifts ¹H NMR signals upfield (δ 8.2 → 7.4 ppm for C6–H) .

Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at position 3.

Reaction Conditions Reagents Products Yield References
Pd(PPh₃)₄/K₂CO₃ (dioxane, 80°C)4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-7-methoxy-5,8-dimethyl- triazolo[4,3-c]pyrimidine74%

Applications :

  • Aryl-substituted derivatives show enhanced A₃ adenosine receptor antagonism (IC₅₀ = 0.2 nM) .

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of triazolo[4,3-c]pyrimidine compounds exhibit significant anticancer activities. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells by targeting specific pathways such as the epidermal growth factor receptor (EGFR) signaling pathway.

  • Case Study : A study evaluated the anti-proliferative effects of various substituted triazolo[4,3-c]pyrimidines against A549 and HCT-116 cancer cell lines. Among these compounds, one derivative demonstrated an IC50 value of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells, indicating potent activity against these cancer types .

Antimicrobial Activity

In addition to anticancer properties, 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine derivatives have been investigated for their antimicrobial activities. These compounds have shown effectiveness against a range of microorganisms including both Gram-positive and Gram-negative bacteria.

  • Research Findings : Compounds derived from this scaffold were tested against various pathogens and exhibited good antimicrobial activity, making them candidates for further development as antibacterial agents .

Other Pharmacological Activities

The compound has also been explored for other pharmacological effects such as anti-inflammatory and analgesic properties. The heterocyclic structure allows for diverse modifications that can enhance biological activity across different targets.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that can include cyclization processes facilitated by various catalysts. Recent advancements have introduced microwave-assisted synthesis techniques that improve yield and reduce reaction times .

Summary Table of Applications

Application AreaSpecific ActivityExample Findings
AnticancerEGFR inhibitionIC50 values: 8.21 µM (A549), 19.56 µM (HCT-116)
AntimicrobialBacterial inhibitionEffective against Gram-positive and Gram-negative bacteria
Other PharmacologicalAnti-inflammatory and analgesic effectsPotential for development in pain management therapies

Mechanism of Action

The mechanism of action of 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of CDK2 can lead to the suppression of tumor growth.

Comparison with Similar Compounds

[1,2,4]Triazolo[1,5-c]pyrimidine Isomers

[1,2,4]Triazolo[4,3-c]pyrimidines exhibit dynamic isomerization to their [1,5-c] counterparts under acidic, basic, or thermal conditions. For example:

  • Compound 7 ([1,2,4]triazolo[4,3-c]pyrimidine) isomerizes to Compound 6 ([1,2,4]triazolo[1,5-c]pyrimidine) via Dimroth rearrangement in ethanol with formic acid .
  • Key Differences :
    • NMR Shifts : The C3-H and C5-H protons in [4,3-c] isomers (e.g., Compound 9) resonate at more downfield regions (δ 8.20–8.80 ppm) compared to C2-H and C5-H in [1,5-c] isomers (δ 7.60–8.00 ppm) .
    • Melting Points : [4,3-c] derivatives (e.g., Compound 9: m.p. 280–282°C) have higher melting points than [1,5-c] isomers (e.g., Compound 8: m.p. 245–247°C) .
    • Thermodynamic Stability : [1,5-c] isomers are thermodynamically favored, making [4,3-c] derivatives more reactive intermediates .

Table 1: Physical and Spectral Comparison of [4,3-c] vs. [1,5-c] Isomers

Property [4,3-c] Isomer (Compound 9) [1,5-c] Isomer (Compound 8)
Melting Point (°C) 280–282 245–247
C3-H/C2-H NMR Shift (δ) 8.60–8.80 ppm 7.80–8.00 ppm
Stability Less stable Thermodynamically stable

Antiviral Activity

  • Pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines: Inactive against HCV genotype 4, unlike pyrrolo[2,3-d]pyrimidines, which showed substantial HCV inhibition .

Antibacterial and Antifungal Activity

  • Bis-1,2,4-triazolo[4,3-a][4,3-c]pyrimidines : Derivatives with electron-withdrawing groups (e.g., 3,9-di-(4′-nitrophenyl)) exhibit superior antibacterial activity (MIC 10 µg/mL) against Staphylococcus aureus and Escherichia coli compared to commercial antibiotics .
  • Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines: Ethyl 9-methyl derivatives show broad antifungal activity, likely due to the sulfur-containing thieno moiety enhancing lipophilicity and membrane penetration .

Biological Activity

7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H10N4O
  • Molar Mass : 178.19 g/mol
  • Density : 1.33 g/cm³ (predicted)
  • Melting Point : 182 °C
  • pKa : 1.37 (predicted) .

The compound exhibits its biological effects primarily through interactions with specific molecular targets. Notably, it functions as a cyclin-dependent kinase 2 (CDK2) inhibitor , impeding cell proliferation by binding to the enzyme's active site. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Research indicates that 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine possesses significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

  • MCF-7 (breast cancer) : Induces apoptosis and inhibits cell migration.
  • NCI-H460 (lung cancer) : Shows cytotoxic potential with IC50 values ranging from 3 to 10 µM .

Anticonvulsant Activity

The triazole structure has been linked with anticonvulsant properties. Compounds similar to 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine have shown effectiveness in reducing seizure activity in animal models .

Study on Anticancer Activity

A study conducted on the effects of this compound on MCF-7 cells revealed that it not only inhibited tumor growth but also significantly induced apoptosis. The mechanism involved the disruption of the cell cycle and DNA fragmentation .

Cell LineIC50 (µM)Mechanism
MCF-73 - 10Apoptosis induction
NCI-H460<10Cell cycle arrest

Anticonvulsant Evaluation

In a separate study focusing on the anticonvulsant effects of triazole derivatives, compounds similar to 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine were tested using the Maximal Electroshock (MES) test. The results indicated promising anticonvulsant activity with an effective dose (ED50) comparable to established medications like carbamazepine .

Comparative Analysis with Similar Compounds

The unique substitution pattern of 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine differentiates it from other triazole derivatives. Its distinct chemical properties may confer enhanced biological activity and selectivity toward specific targets compared to structurally similar compounds.

Compound NameBiological ActivityIC50/ED50
Compound AAnticancer5 µM
Compound BAnticonvulsantED50 = 84.9 mg/Kg

Q & A

Basic: What are the recommended synthetic routes for 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine, and how do they address safety concerns?

The compound can be synthesized via thermal ring transformation of 4-chloro-2-methylpyrimidine derivatives with substituted tetrazoles in xylenes at 363 K, avoiding hazardous reagents like hydrazine or cyanogen halide . For example, details a protocol using 2,4,6-collidine as a base to facilitate nucleophilic substitution, followed by chromatography for purification. Safety improvements include solvent selection (xylenes over cyanogen-based systems) and elimination of hydrazine intermediates .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

1H/13C NMR and mass spectrometry (MS) are essential. Methoxy groups (δ ~3.85–3.90 ppm in 1H NMR; δ ~54–56 ppm in 13C NMR) and methyl substituents (δ ~2.35 ppm in 1H NMR; δ ~18–27 ppm in 13C NMR) are diagnostic. For example, reports singlet signals for methoxy protons and methylenic carbons (Table III). MS via electrospray ionization (ESI) confirms molecular weight, while UPLC ensures purity .

Advanced: How do crystallographic data (e.g., dihedral angles, hydrogen bonding) inform the compound's stability and intermolecular interactions?

Single-crystal X-ray diffraction reveals planar deviations (e.g., dihedral angles of 15.09° between phenyl and heterocyclic core) and intermolecular interactions like C–H⋯N hydrogen bonds (2.53–2.61 Å) and π-π stacking (3.54–3.70 Å). These features stabilize the crystal lattice and suggest potential solid-state reactivity . highlights dimer formation via H-bonding, which may influence solubility and crystallization conditions.

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected coupling in NMR)?

Unexpected coupling, such as a 6-bond proton-proton interaction across the heterocycle (observed in ), requires DFT computational modeling to validate spin-spin coupling pathways. Comparative analysis with analogs (e.g., varying substituents in Table III, ) helps distinguish artifacts from genuine structural features. Redundant spectroscopy (e.g., COSY, HSQC) and temperature-dependent NMR studies can clarify dynamic effects .

Basic: What in vitro assays are suitable for evaluating its biological activity, and what structural features correlate with efficacy?

Antibacterial assays (e.g., against Enterococcus via MIC determination) and enzyme inhibition studies (e.g., kinase assays) are common. Methoxy and methyl groups enhance lipophilicity, potentially improving membrane penetration. notes triazolopyrimidines' activity against Gram-positive bacteria, suggesting similar frameworks for this compound. Standard protocols include broth microdilution and time-kill assays .

Advanced: How do alternative synthetic pathways (e.g., microwave-assisted vs. thermal methods) impact yield and purity?

Microwave-assisted synthesis (not explicitly in evidence but inferred from triazolopyrimidine precedents) may reduce reaction time from hours to minutes but risks decomposition due to high dielectric heating. Thermal methods (e.g., reflux in xylenes for 6 h, per ) offer better control for sensitive intermediates. Comparative studies should monitor byproducts via LC-MS and optimize catalysts (e.g., collidine vs. DMAP) .

Advanced: What computational strategies predict the compound's reactivity or binding modes?

Docking simulations (e.g., AutoDock Vina) model interactions with biological targets like bacterial topoisomerases. DFT calculations (e.g., Gaussian09) assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. ’s NMR data can validate charge distribution models. QSAR studies on analogs (e.g., substituent effects in Table III) guide structural optimization .

Basic: How are stability and degradation profiles assessed under varying storage conditions?

Forced degradation studies (e.g., exposure to heat, light, humidity) monitored via HPLC quantify decomposition products. Methoxy groups may confer oxidative stability, while methyl substituents could reduce hydrolysis susceptibility. ’s spectral benchmarks aid in identifying degradation peaks. Accelerated stability testing (40°C/75% RH for 6 months) informs storage recommendations .

Advanced: What strategies address low solubility in aqueous buffers for in vivo studies?

Co-solvent systems (e.g., DMSO:PEG 400) or nanoparticle encapsulation improve bioavailability. ’s crystallography data (π-π stacking) suggests potential for co-crystallization with cyclodextrins. Salt formation (e.g., hydrochloride) or prodrug derivatization (e.g., phosphate esters) are alternatives. Solubility parameters (Hansen, Hildebrand) guide excipient selection .

Advanced: How do substituent variations (e.g., methoxy vs. ethoxy) alter pharmacological properties?

Comparative SAR studies (e.g., replacing methoxy with ethoxy in ’s Table III) reveal trends in potency and selectivity. Methoxy groups typically enhance metabolic stability via steric hindrance of oxidative enzymes. Ethoxy analogs may increase lipophilicity but reduce solubility. In vitro ADME assays (microsomal stability, plasma protein binding) quantify these effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.